- Piperazine salt and a process for the preparation thereof, World Intellectual Property Organization, , ,
Cas no 946598-34-1 (ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate)

946598-34-1 structure
상품 이름:ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
CAS 번호:946598-34-1
MF:C15H27NO4
메가와트:285.379184961319
MDL:MFCD20491405
CID:1056875
PubChem ID:66626875
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate 화학적 및 물리적 성질
이름 및 식별자
-
- Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate
- Ethyl [trans-4-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)cyclohe xyl]acetate
- 2-[trans-4-(Boc-amino)cyclohexyl]acetic Acid Ethyl Ester
- 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
- Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate
- Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
- Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- GKBUJPUBSPCDGF-HAQNSBGRSA-N
- BCP30608
- 6816AJ
- 6681AJ
- TRA0052002
- SY017226
- SY016714
- Ethyl2-[4-(Boc-amino)cyclohexyl]acetate
- AX8268665
- DB
- [trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate
- trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
- 1262411-00-6
- Ethyl2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- TRANS-ETHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETATE
- F1913-4913
- Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate pound>>Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- DB-370199
- CS-0209616
- MFCD20491405
- 946598-34-1
- E1387
- Trans-(4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
- Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
- ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- SCHEMBL227251
- WMB59834
- AS-66992
- ETHYL 2-{4-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOHEXYL}ACETATE
- AS-32519
- MFCD18374999
- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate, 98%
- Trans (4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
- AKOS022184102
- AKOS022184123
- ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
- CS-0008598
- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate;[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester;trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
- ethyl 2-[(1r,4r)-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate
- ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
- DB-021394
- SCHEMBL227250
- Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, trans-
- ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
-
- MDL: MFCD20491405
- 인치: 1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)/t11-,12-
- InChIKey: GKBUJPUBSPCDGF-HAQNSBGRSA-N
- 미소: N([C@H]1CC[C@H](CC(=O)OCC)CC1)C(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 285.19400
- 동위원소 질량: 285.19400834g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 7
- 복잡도: 327
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.6
- 토폴로지 분자 극성 표면적: 64.599
실험적 성질
- 융해점: 73.0 to 77.0 deg-C
- PSA: 68.12000
- LogP: 3.22750
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate 보안 정보
- 저장 조건:(BD273903)
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate 세관 데이터
- 세관 번호:2924299090
- 세관 데이터:
중국 세관 번호:
2924299090개요:
2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%
신고 요소:
제품명, 성분 함량, 용도, 포장
요약:
2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1003625-5g |
ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 95% | 5g |
$300 | 2024-07-24 | |
Life Chemicals | F1913-4913-2μmol |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1913-4913-40mg |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
eNovation Chemicals LLC | D751443-5g |
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate |
946598-34-1 | 95+% | 5g |
$190 | 2024-06-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016714-5g |
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate |
946598-34-1 | ≥95% | 5g |
¥1090.0 | 2023-09-15 | |
TRC | E662855-5g |
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 5g |
$2480.00 | 2023-05-18 | ||
Chemenu | CM201618-5g |
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 95% | 5g |
$528 | 2021-06-15 | |
Ambeed | A341885-5g |
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 98% | 5g |
$147.0 | 2025-02-28 | |
Life Chemicals | F1913-4913-15mg |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1913-4913-30mg |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 10 °C
1.2 Solvents: Dichloromethane ; 1 h, 5 - 10 °C; 10 °C → rt; rt
1.2 Solvents: Dichloromethane ; 1 h, 5 - 10 °C; 10 °C → rt; rt
참조
Synthetic Routes 2
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Benzoyl-piperidine derivatives as 5HT2/D3 modulators and their preparation, pharmaceutical compositions and use in the treatment of CNS disorders, World Intellectual Property Organization, , ,
Synthetic Routes 3
Synthetic Routes 4
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 - 24 h, rt
참조
- A Structure-Activity Analysis of Biased Agonism at the Dopamine D2 ReceptorJournal of Medicinal Chemistry, 2013, 56(22), 9199-9221,
Synthetic Routes 5
반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Iron Solvents: Methanol ; 0 °C; 5 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; 1 h, rt
1.3 Reagents: Acetic anhydride ; 5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; 1 h, rt
1.3 Reagents: Acetic anhydride ; 5 h, rt
참조
- Preparation method of inversion of configuration, a key intermediate of cariprazine, China, , ,
Synthetic Routes 6
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 10 h, 0.6 MPa, rt
참조
- Process for the preparation of cariprazine, China, , ,
Synthetic Routes 7
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Preparation of benzoisoxazolylpiperazinylethylcyclohexane derivatives for use as dopamine D3 and serotonin 5-HT2a receptor modulators, World Intellectual Property Organization, , ,
Synthetic Routes 8
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 1.75 h, rt; 3 h, reflux; overnight, 50 °C; 2 h, reflux
참조
- Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic LigandJournal of Medicinal Chemistry, 2015, 58(17), 6819-6843,
Synthetic Routes 9
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
참조
- Structure-activity study of N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptorJournal of Medicinal Chemistry, 2015, 58(13), 5287-5307,
Synthetic Routes 10
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 °C; 10 °C → 30 °C; 2 h, 20 - 30 °C
1.2 Reagents: Sodium carbonate ; 20 - 30 °C; 15 min, 20 - 30 °C
1.2 Reagents: Sodium carbonate ; 20 - 30 °C; 15 min, 20 - 30 °C
참조
- Preparation of caliprazine and its intermediate, China, , ,
Synthetic Routes 11
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
참조
- Preparation of benzoyl-piperidine derivatives as dual modulators of the 5-HT2a and D3 receptors, World Intellectual Property Organization, , ,
Synthetic Routes 12
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; overnight, 50 °C
참조
- Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 ReceptorJournal of Medicinal Chemistry, 2019, 62(1), 371-377,
Synthetic Routes 13
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 °C; 20 min, 5 - 10 °C; 10 h, 5 - 10 °C
참조
- Preparation of cariprazine and its intermediates, China, , ,
Synthetic Routes 14
반응 조건
1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium bromide Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt
참조
- A process for preparation of cariprazine and intermediates thereof, India, , ,
Synthetic Routes 15
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.3 Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.3 Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C
참조
- A process for preparation of Cariprazine and intermediates thereof, India, , ,
Synthetic Routes 16
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
참조
- Preparation of benzo[d]isoxazole derivatives as dual modulators of 5-HT2A and D3 receptors, World Intellectual Property Organization, , ,
Synthetic Routes 17
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
참조
- Preparation of trans-1-[2-(4-aminocyclohexyl)ethyl]piperidin-4-ol ether derivatives as dual modulators of serotonin 5-HT2a receptor and dopamine D3 receptor, United States, , ,
Synthetic Routes 18
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; rt
참조
- Process Development of an Efficient Kilogram-Scale Preparation of a Preferential Dopamine D3 versus D2 Receptor Antagonist SIPI 6398 as a New Antipsychotic CandidateOrganic Process Research & Development, 2019, 23(7), 1442-1449,
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Raw materials
- trans-2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid
- (trans-4-Aminocyclohexyl)acetic Acid Ethyl Ester
- Di-tert-butyl dicarbonate
- ethyl trans-2-(4-aminocyclohexyl)acetate;hydrochloride
- (4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Preparation Products
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate 관련 문헌
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
946598-34-1 (ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate) 관련 제품
- 130309-46-5(4-(tert-butoxy)carbonylcyclohexane-1-carboxylic acid)
- 132549-43-0(Boc-L-beta-Homoleucine)
- 53292-89-0(trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid)
- 138165-75-0(3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid)
- 222530-33-8(cis-(+/-)-3-(Boc-amino)cyclohexanecarboxylic Acid)
- 334932-13-7(3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid)
- 215789-45-0(trans-2-4-(tert-Butoxycarbonyl)aminocyclohexylacetic Acid Methyl Ester)
- 1805316-51-1(Methyl 3-(difluoromethyl)-2-fluoropyridine-4-carboxylate)
- 42866-89-7(1-chloro-4-(2,2-dimethoxyethyl)benzene)
- 1547059-63-1(2-(2,5-Difluorophenyl)pyrrolidin-3-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:946598-34-1)ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate

순결:99%/99%/99%/99%
재다:10.0g/25.0g/50.0g/100.0g
가격 ($):233.0/513.0/872.0/1482.0